Product packaging for Fluticasone 21-Isobutyrate-d6(Cat. No.:)

Fluticasone 21-Isobutyrate-d6

Cat. No.: B1153210
M. Wt: 520.63
Attention: For research use only. Not for human or veterinary use.
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Description

Fluticasone 21-Isobutyrate-d6 is a high-quality, deuterated analytical standard specifically designed for use in mass spectrometry-based research and quantitative bioanalysis. This compound serves as a crucial internal standard for the precise and reliable quantification of Fluticasone 21-Isobutyrate and related molecules in complex biological matrices. The incorporation of six deuterium atoms provides a consistent mass shift that minimizes interference from the analyte or other sample components, thereby enhancing the accuracy and reproducibility of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. Fluticasone esters, such as Fluticasone Propionate and Fluticasone Furoate, are well-established synthetic corticosteroids used for their potent anti-inflammatory effects. They are widely utilized in clinical medicine, primarily in inhalers for the maintenance treatment of asthma and COPD , as nasal sprays for allergic rhinitis , and in topical formulations for corticosteroid-responsive dermatoses . These prodrugs work by activating the glucocorticoid receptor, leading to the downregulation of inflammatory mediators . The parent compound, Fluticasone 21-Isobutyrate, is a key intermediate or analog used in pharmaceutical research and development . Researchers can leverage this compound to advance pharmacokinetic studies, metabolic stability assays, and drug monitoring programs. Its application is essential in ensuring data integrity in studies aimed at understanding drug absorption, distribution, metabolism, and excretion (ADME) profiles. Please Note: This product is intended for research purposes as a laboratory tool and analytical standard. It is strictly marked "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C₂₆H₂₇D₆F₃O₅S

Molecular Weight

520.63

Synonyms

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(((fluoromethyl)thio)carbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl Isobutyrate-d6;  Fluticasone Impurity-d6; 

Origin of Product

United States

Advanced Analytical Methodologies Utilizing Fluticasone 21 Isobutyrate D6

Quantitative Analysis Using Fluticasone (B1203827) 21-Isobutyrate-d6 as an Internal Standard

In quantitative analytical chemistry, particularly for bioanalysis of low-concentration analytes like synthetic corticosteroids, the use of a stable isotope-labeled internal standard is considered the gold standard. restek.com Fluticasone 21-Isobutyrate-d6 is designed for this purpose, serving as an internal standard in isotope dilution mass spectrometry (IDMS) to ensure the highest degree of accuracy and precision. wikipedia.org When a known quantity of this compound is added to a sample at the beginning of the workflow, it experiences the same extraction inefficiencies, matrix effects, and ionization variations as the endogenous analyte. restek.com By measuring the ratio of the analyte to the internal standard, a highly reliable quantification can be achieved.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

While LC-MS/MS is more common for glucocorticoid analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. However, due to the low volatility and thermal instability of steroid molecules, direct analysis by GC-MS is not feasible. researchgate.net These compounds must first undergo a chemical modification process known as derivatization to increase their volatility and thermal stability, allowing them to pass through the GC system without degradation. researchgate.netnih.gov

Derivatization is a mandatory step for the analysis of steroids like fluticasone by GC-MS. researchgate.netacs.org The most common approach is silylation, which involves replacing the active hydrogen atoms in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. core.ac.uk Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose, often with a catalyst to ensure the reaction proceeds efficiently. mdpi.com Both the analyte (Fluticasone 21-Isobutyrate) and the internal standard (this compound) undergo the same derivatization reaction. The resulting TMS-derivatives are more volatile and less polar, making them suitable for GC separation and subsequent MS detection. nih.gov Microwave-assisted derivatization has been explored as a method to accelerate this process, reducing reaction times from over 30 minutes to as little as one minute. acs.org

Table 2: Common Derivatization Reagents for GC-MS Analysis of Glucocorticoids
ReagentAbbreviationTarget Functional GroupTypical Reaction Conditions
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHydroxyl, Carboxyl60-80°C for 10-40 min
N,O-Bis(trimethylsilyl)trifluoroacetamide + TrimethylchlorosilaneBSTFA + TMCSHydroxyl, Carboxyl70°C for >30 min
N-trimethylsilylimidazoleTMSIHydroxyl70°C for 1.5 hours

Isotope Dilution Mass Spectrometry (IDMS) Principles and Application

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and is considered a primary reference method. wikipedia.orgyoutube.com The principle relies on adding a known amount of an isotopically labeled standard (e.g., this compound) to the sample containing the unknown quantity of the native analyte. wikipedia.org After the standard and sample are thoroughly mixed and allowed to equilibrate, the mixture is processed through extraction, purification, and analysis. The final measurement is the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled standard. youtube.com Because the standard is added prior to sample processing, any loss of analyte during the procedure is mirrored by a proportional loss of the standard. restek.com Therefore, the final measured ratio remains unaffected by recovery variations, leading to a highly accurate and precise determination of the analyte's original concentration. wikipedia.org This makes IDMS particularly powerful for complex matrices where analyte recovery can be variable. youtube.com

Spectroscopic Characterization in Research

The precise characterization of isotopically labeled compounds such as this compound is fundamental to its application in advanced analytical studies. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for confirming the compound's structural integrity, isotopic enrichment, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the structural elucidation of organic molecules. researchgate.net For isotopically labeled steroids, it provides detailed information about the molecular structure and the specific sites of deuteration.

The choice of solvent is critical in NMR analysis. Deuterated solvents are utilized to avoid strong solvent signals that would otherwise obscure the signals from the analyte. gmu.edu Dimethyl sulfoxide-d6 (DMSO-d6) is a common solvent for the analysis of corticosteroids like fluticasone propionate (B1217596). researchgate.netresearchgate.net

The primary advantage of using a deuterated solvent is that the deuterium (B1214612) (²H) nucleus resonates at a much different frequency than the proton (¹H) nucleus, meaning the solvent itself will not produce large, interfering peaks in the ¹H NMR spectrum. gmu.edu However, commercially available deuterated solvents are never 100% pure and will contain residual protons. In DMSO-d6, a residual proton peak typically appears as a quintet at approximately 2.50 ppm. washington.edu Additionally, DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which results in a water (H₂O) peak, often seen around 3.3-3.7 ppm. gmu.edureddit.com Knowledge of these characteristic residual peaks is essential for accurate spectral interpretation.

Table 1: Characteristic ¹H NMR Chemical Shifts of Common Species in DMSO-d6

Species Chemical Shift (ppm) Multiplicity
Residual DMSO-d5 ~2.50 Quintet
Water (H₂O/HOD) ~3.3 - 3.7 Singlet (broad)
Tetramethylsilane (TMS) 0 Singlet

Note: Chemical shifts can be influenced by factors such as temperature, concentration, and sample matrix. washington.edu

Quantitative Nuclear Magnetic Resonance (qNMR) is an analytical technique that determines the concentration or purity of a substance. The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. researchgate.net This allows for the precise quantification of a compound without the need for an identical reference standard for the analyte itself.

In the analysis of labeled and unlabeled steroids, qNMR can be employed to determine the purity of the analyte by comparing the integral of a specific analyte proton signal to the integral of a certified internal standard (IS) of known purity and concentration. researchgate.net For the method to be accurate, the selected signals for both the analyte and the internal standard must be well-resolved and free from overlap with other signals. researchgate.net

A study on the simultaneous analysis of fluticasone propionate (FLP) and azelastine (B1213491) hydrochloride (AZH) utilized ¹H-qNMR with inositol (B14025) as an internal standard and DMSO-d6 as the solvent. researchgate.net The doublet of doublets signal for a proton on the fluticasone molecule at ~6.3 ppm was used for quantification. researchgate.net This same principle is applied to this compound, where a well-defined proton signal from the steroid's core structure can be used for quantification against an internal standard. The deuterium labeling on the isobutyrate moiety does not interfere with the quantification based on signals from the main steroid structure.

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the analysis of corticosteroids due to its high sensitivity and specificity. lcms.cz For isotopically labeled compounds like this compound, MS is crucial for confirming the molecular weight, assessing isotopic purity, and elucidating the molecular structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule. For this compound, HRMS can unequivocally confirm its elemental composition and differentiate it from the unlabeled analogue or potential impurities. The mass difference resulting from the six deuterium atoms replacing six protons is precisely measured, confirming the success of the isotopic labeling.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and fragmented to produce product ions. The resulting fragmentation pattern serves as a structural fingerprint of the molecule. nih.gov This is particularly useful in bioanalytical methods for quantifying low levels of fluticasone propionate in plasma, often using a deuterated analogue as an internal standard. sciex.comsciex.com

In an MS/MS experiment, the intact molecule of this compound would first be ionized, commonly forming a protonated molecule [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. For unlabeled fluticasone propionate (MW ~500.57 g/mol ), the [M+H]⁺ precursor ion is at m/z 501.3. amazonaws.com Common product ions are observed at m/z 293.2 and 313.2. sciex.comsciex.com

For this compound, the precursor ion would be shifted by approximately 6 Da to m/z 507.3. The fragmentation pattern can confirm the location of the deuterium labels. If the fragmentation results in the loss of the isobutyrate group, the resulting product ions would be identical to those of the unlabeled compound (e.g., m/z 293.2), confirming the labels are on the isobutyrate moiety. This high specificity makes MS/MS an invaluable tool for both structural confirmation and for quantitative analysis using stable isotope dilution assays. sigmaaldrich.com

Table 2: Representative MS/MS Transitions for Fluticasone and its Deuterated Analogues

Compound Precursor Ion (m/z) Product Ion(s) (m/z)
Fluticasone Propionate 501.3 293.2, 313.2
Fluticasone Propionate-d3 ~504.3 313.2
This compound ~507.3 293.2 (Expected)

Note: Values are based on published data for Fluticasone Propionate and its d3 analogue and theoretical values for the d6 compound. sciex.comsciex.comamazonaws.com

Method Development and Validation for Deuterated Standards in Research Settings

The use of deuterated internal standards, such as this compound, is a cornerstone of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. clearsynth.com These standards are chemically identical to the analyte of interest but have a higher molecular weight due to the substitution of hydrogen atoms with deuterium. This key difference allows them to be distinguished by the mass spectrometer. An ideal internal standard co-elutes with the analyte and experiences similar effects during sample preparation and analysis, such as extraction efficiency, matrix effects, and ionization variability. lcms.cz By adding a known quantity of the deuterated standard to samples and calibrators, variations introduced during the analytical process can be normalized, leading to highly accurate and precise quantification of the target analyte. wikipedia.org The development and validation of analytical methods using these standards are governed by stringent guidelines to ensure data integrity and reliability in research settings. ijrar.org

Specificity and Selectivity Considerations

Specificity and selectivity are critical parameters in method validation that demonstrate the assay's ability to measure the intended analyte without interference from other components in the sample matrix. nih.govnih.gov In LC-MS/MS analysis, specificity is achieved through a combination of chromatographic separation and mass filtering.

This compound, as a stable isotope-labeled (SIL) internal standard, provides the highest degree of analytical specificity. nih.gov This is because it is chemically identical to the unlabeled analyte (Fluticasone 21-Isobutyrate) and thus exhibits nearly identical chromatographic behavior and ionization response. The mass spectrometer can easily differentiate between the analyte and the deuterated internal standard due to their mass difference.

The validation process for specificity involves:

Chromatographic Resolution: The method must demonstrate that the analyte and its deuterated standard are well-separated from any other closely related compounds or endogenous matrix components that might have similar mass transitions.

Interference Testing: Blank matrix samples from multiple sources are analyzed to ensure that no endogenous components produce a signal at the retention time and mass transition of the analyte or the internal standard. nih.gov The acceptance criterion is typically that any interfering peak should be less than 20% of the response of the lower limit of quantitation (LLOQ) for the analyte and less than 5% for the internal standard.

Mass Transition Specificity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry adds another layer of selectivity. Specific precursor ions are selected and fragmented to produce characteristic product ions. The unique precursor-to-product ion transition for both the analyte and this compound ensures that only these specific compounds are being measured.

By using a deuterated internal standard, the method can effectively compensate for matrix effects, where other compounds in the sample can suppress or enhance the ionization of the analyte, thereby improving the selectivity and reliability of the quantification. clearsynth.comd-nb.info

Linearity and Calibration Range Determination

Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is established by constructing a calibration curve, which plots the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards. wikipedia.org this compound is added at a constant concentration to all standards and samples to normalize the response.

The process involves preparing a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte. A typical calibration curve for a corticosteroid like Fluticasone might span from the picogram (pg) to the nanogram (ng) per milliliter level, depending on the required sensitivity of the assay. ijrar.orgnih.gov

The acceptance criteria for linearity typically include:

A correlation coefficient (r²) of 0.99 or greater. ijrar.orgd-nb.info

The back-calculated concentrations of the calibration standards must be within ±15% of their nominal values (or ±20% for the LLOQ).

The calibration range defines the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. This range is determined by the intended application of the research, for example, in pharmacokinetic studies.

Table 1: Representative Linearity and Calibration Range Data for Corticosteroid Analysis using a Deuterated Internal Standard

AnalyteCalibration RangeCorrelation Coefficient (r²)Reference
Fluticasone Propionate1.009 – 200.45 pg/mL0.999 ijrar.org
Hydrocortisone5 – 500 ng/mL0.997 nih.gov
Fluticasone Propionate0.03 – 0.09 mg/mL0.9958 nih.gov
Fluticasone25 – 150 µg/mL0.999 wisdomlib.org

Precision and Accuracy Assessments

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, expressed as the percent coefficient of variation (%CV) or relative standard deviation (%RSD). wisdomlib.org Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte, expressed as percent recovery or percent bias. d-nb.infowisdomlib.org

These parameters are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (typically low, medium, and high) within the calibration range.

Intra-assay (within-run) precision and accuracy are determined by analyzing multiple replicates of QC samples in a single analytical run.

Inter-assay (between-run) precision and accuracy are determined by analyzing the QC samples on different days or in different analytical runs.

For bioanalytical methods, the acceptance criteria are generally that the precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy (mean value) should be within 85% to 115% of the nominal concentration (80% to 120% at the LLOQ). ijrar.orgd-nb.info The use of this compound is crucial for achieving this level of performance, as it corrects for variability in sample processing and instrument response. lcms.cz

Table 2: Example Precision and Accuracy Data for Corticosteroid Analysis

AnalyteQC LevelConcentrationIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Recovery)Reference
Fluticasone PropionateLQC, MQC, HQCN/A< 15%< 15%N/A ijrar.org
HydrocortisoneLow15 ng/mLN/A7.2%N/A nih.gov
HydrocortisoneMedium75 ng/mLN/A5.0%N/A nih.gov
HydrocortisoneHigh300 ng/mLN/A5.2%N/A nih.gov
FluticasoneN/AN/AN/A0.8% (%RSD)99.61% wisdomlib.org
Fluticasone PropionateLow0.030 mg/mLN/AN/A99.9% nih.gov
Fluticasone PropionateMedium0.060 mg/mLN/AN/A101.6% nih.gov

Stability Indicating Methodologies for Analytical Research

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. chromatographyonline.comijcrt.org The goal is to provide evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as light, heat, and humidity. nih.gov

For methods utilizing this compound, the development of a SIM involves forced degradation (stress testing) studies. In these studies, the analyte (Fluticasone 21-Isobutyrate) is subjected to harsh conditions, including:

Acid and Base Hydrolysis: Exposure to acidic and basic solutions.

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

Thermal Stress: Exposure to high temperatures.

Photostability: Exposure to UV and visible light. nih.gov

The objective is to generate potential degradation products. The analytical method is then developed and validated to demonstrate that it can separate the intact analyte from all significant degradation products. A key aspect of validation is peak purity analysis (e.g., using a photodiode array detector or mass spectrometry) to confirm that the chromatographic peak for the analyte is free from any co-eluting degradants.

It is also crucial to assess the stability of the deuterated internal standard under these stress conditions and during routine sample storage and handling to ensure its concentration remains constant throughout the analysis. The degradation of the drug substance is typically targeted to be in the range of 5-20% to ensure that the method is challenged without generating secondary, irrelevant degradation products. nih.gov

Research Applications of Fluticasone 21 Isobutyrate D6 in Chemical and Biological Systems Excluding Clinical Human Trials

In Vitro Metabolism Studies

In vitro systems, such as human liver microsomes (HLMs), are fundamental in drug discovery for predicting the metabolic fate of a compound in the body. Fluticasone (B1203827) 21-Isobutyrate-d6 serves as a critical tool in these studies.

The use of deuterated compounds is a well-established strategy for elucidating complex metabolic pathways. researchgate.net When Fluticasone 21-Isobutyrate-d6 is incubated with metabolically active systems like HLMs, its metabolites can be readily distinguished from those of its non-deuterated counterpart using mass spectrometry. The mass shift of +6 atomic mass units serves as a clear tracer, allowing researchers to track the biotransformation of the isobutyrate portion of the molecule. This approach helps to confirm or identify sites of metabolic attack, particularly esterase-mediated hydrolysis. The substitution of hydrogen with deuterium (B1214612) can slow down metabolic processes where the breaking of a carbon-hydrogen bond is the rate-limiting step, potentially altering the metabolic pathway and allowing for better characterization of intermediate or minor metabolites. researchgate.netnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary technique for metabolite identification. sciex.com In studies involving this compound, researchers can co-incubate the deuterated compound with the unlabeled parent drug. The resulting mass spectra will show distinct isotopic clusters for metabolites retaining the deuterated isobutyrate group versus those that have undergone hydrolysis or other transformations at that site. This "isotope signature" provides high confidence in structural assignments. For instance, the primary metabolite of fluticasone propionate (B1217596) is the inactive 17β-carboxylic acid derivative, formed through hydrolysis. nih.govresearchgate.netresearchgate.net Using this compound, researchers can precisely track the cleavage of the ester group and quantify the formation of the corresponding deuterated isobutyric acid and the fluticasone core.

Kinetic ParameterDescriptionExpected Impact of Deuteration (Kinetic Isotope Effect)
Km (Michaelis Constant) Substrate concentration at which the reaction rate is half of Vmax. Reflects enzyme-substrate affinity.Generally, minimal change is expected as deuteration does not significantly alter the binding affinity to the enzyme.
Vmax (Maximum Velocity) The maximum rate of the enzymatic reaction at saturating substrate concentrations.May be significantly reduced if the cleavage of the C-D bond is the rate-limiting step of the reaction.
CLint (Intrinsic Clearance) The ratio of Vmax to Km (Vmax/Km), representing the metabolic efficiency of the enzyme for the substrate.A decrease in CLint is anticipated if Vmax is reduced, indicating a slower rate of metabolism for the deuterated compound.

Mechanistic Studies of Glucocorticoid Receptor (GR) Interactions

The therapeutic effects of fluticasone are mediated through its binding to the glucocorticoid receptor (GR). nih.govdrugbank.com While deuteration at the isobutyrate moiety is not expected to directly alter the core interaction with the GR, this compound can still be a valuable tool in mechanistic studies.

Ligand-receptor binding assays are used to quantify the affinity of a drug for its target receptor. wikipedia.orgmerckmillipore.com In these experiments, a labeled ligand (often radiolabeled) is competed off the receptor by increasing concentrations of an unlabeled ligand. Fluticasone propionate is known to have a very high affinity and a slow dissociation rate from the human glucocorticoid receptor. nih.gov While this compound would likely not be used as the primary competitor ligand (as its binding affinity should be virtually identical to the unlabeled version), it serves an essential role as an internal standard in quantitative mass spectrometry-based assays that measure the concentration of the unbound drug. The stability and unique mass of the deuterated analog allow for precise quantification, which is critical for accurately determining binding constants like the equilibrium dissociation constant (Kd) and the inhibitory constant (Ki). The use of stable isotope-labeled standards is a gold standard for ensuring accuracy in such quantitative bioanalytical methods.

Assay ParameterDescriptionRole of this compound
Kd (Equilibrium Dissociation Constant) A measure of the affinity of a ligand for its receptor. A lower Kd indicates higher affinity.Used as a stable internal standard for the precise quantification of the unlabeled ligand, improving the accuracy of the Kd determination.
IC50 (Half maximal inhibitory concentration) The concentration of a competing ligand that displaces 50% of the specific binding of a labeled ligand.Serves as a mass-spectrometry-based standard to ensure accurate measurement of the competitor's concentration in the assay medium.
Ki (Inhibitory Constant) An absolute measure of binding affinity for a competitor, calculated from the IC50 value.Accurate determination of Ki relies on precise IC50 values, which are supported by the use of a deuterated internal standard.

Studies on Receptor Conformation and Coregulator Recruitment

Glucocorticoids like fluticasone exert their effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor. nih.gov Upon binding, the GR undergoes a significant conformational change, which is crucial for its subsequent translocation to the nucleus and interaction with coregulator proteins (coactivators or corepressors) to modulate gene expression. nih.govnih.gov The structure of the ligand directly influences the conformation of the receptor's ligand-binding domain, which in turn determines whether coactivator or corepressor proteins are recruited. nih.gov

Studies on fluticasone propionate, a closely related compound, have demonstrated its high binding affinity and slow dissociation from the GR, resulting in a prolonged duration of action. nih.gov The calculated half-time of the fluticasone propionate-receptor complex is approximately 10 hours. nih.gov Similarly, fluticasone furoate exhibits a remarkably fast association and slow dissociation from the GR. doaj.org

While direct studies on this compound are not extensively published, its role in this area of research is inferential. As a stable isotope-labeled analog, it serves as a critical tool in highly sensitive analytical techniques like hydrogen/deuterium exchange mass spectrometry (HDX-MS). nih.gov HDX-MS can map protein-ligand and protein-protein interaction sites by measuring the rate of deuterium exchange. In this context, this compound could be used to precisely study the conformational dynamics of the GR upon binding, helping to delineate the specific regions of the receptor that are stabilized or become more flexible, thereby facilitating or inhibiting the recruitment of coregulator proteins. The kinetic isotope effect of deuterium can also be used to investigate the rate-limiting steps in receptor activation and deactivation processes. tandfonline.comnih.gov

Analysis of Gene Regulation and Protein Expression in Cell-Based Models

The primary mechanism of action for glucocorticoids involves the regulation of gene transcription. The ligand-bound GR can either enhance the transcription of anti-inflammatory genes (transactivation) or repress the expression of pro-inflammatory genes (transrepression). physiology.org In vitro studies using cell-based models are fundamental to understanding these processes.

Fluticasone propionate has been shown to potently stimulate GR-mediated transactivation of gene expression. In cell culture models, fluticasone treatment has been demonstrated to down-regulate the expression of genes associated with asthma, such as those for periostin and certain cytokines, while up-regulating genes like FK506-binding protein 51 (FKBP51), which modulates GR activity. pnas.org Furthermore, fluticasone propionate has been shown to suppress the expression of Angiotensin-Converting Enzyme 2 (ACE2), the cellular entry receptor for SARS-CoV-2, in primary human nasal epithelial cells stimulated with a viral mimic. nih.gov It also influences the differentiation of monocytes into macrophage subpopulations, reducing the proportion of antigen-presenting phenotypes and thereby inhibiting T-cell proliferation. nih.gov

This compound is an invaluable tool for such cell-based assays. Its distinct mass allows researchers to use it in quantitative proteomics and metabolomics studies to:

Trace the uptake and intracellular concentration of the compound.

Accurately quantify changes in the expression levels of specific proteins in response to treatment.

Differentiate between the administered compound and its potential metabolites.

Serve as an internal standard for quantifying the non-deuterated drug in complex cell lysates, ensuring high accuracy and reproducibility.

Investigation of Structure-Activity Relationships through Deuteration

The replacement of hydrogen with deuterium, a process known as deuteration, is a powerful strategy in medicinal chemistry to investigate and optimize a drug's properties. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "kinetic isotope effect" (KIE), where metabolic reactions involving the cleavage of a C-H bond proceed more slowly when hydrogen is replaced with deuterium. wikipedia.orgwikipedia.org

Key research applications include:

Metabolic Stability: Investigating whether deuteration at the isobutyrate moiety reduces the rate of enzymatic hydrolysis or oxidation, potentially leading to a longer biological half-life. researchgate.netnih.gov

Identifying Metabolic Pathways: By comparing the metabolic profile of the deuterated versus the non-deuterated compound, researchers can identify the primary sites of metabolism. A reduction in the formation of a particular metabolite for the deuterated analog points to that site being a metabolic hotspot. alfa-chemistry.com

Improving Pharmacokinetic Profiles: While outside the scope of human trials, in vitro and in vivo animal model studies using deuterated compounds can help in designing new drugs with improved properties, such as reduced clearance or decreased formation of toxic metabolites. nih.govnih.gov

Studies on the enzymatic dehydrogenation of other steroids have utilized KIEs to elucidate reaction mechanisms, confirming the role of specific amino acids in the catalytic process and validating mechanistic hypotheses. acs.org

Impurity Profiling and Degradation Pathway Analysis

The identification and control of impurities and degradation products are critical aspects of pharmaceutical research and development to ensure the quality and safety of a drug substance.

Identification and Characterization of Process-Related Impurities and Degradants

During the synthesis and storage of fluticasone esters, various process-related impurities and degradation products can be formed. synthinkchemicals.com Common degradation pathways for corticosteroids include oxidation, hydrolysis, and photodecomposition. uu.nlscirp.org For fluticasone esters, hydrolysis of the ester group at the C17 position is a known degradation route, particularly under alkaline conditions, leading to the formation of the corresponding 17β-carboxylic acid derivative. wikipedia.orgnih.gov

Oxidative degradation often occurs at the C17 side chain. uu.nl Photodegradation of fluticasone furoate has been shown to produce several products, including some that involve a rearrangement of the steroid's A-ring. researchgate.netrsc.org The European Pharmacopoeia lists several specified impurities for fluticasone propionate, which are analogous to potential impurities for other fluticasone esters. drugfuture.com

Table 1: Potential and Known Impurities/Degradants of Fluticasone Esters

Impurity NameTypePotential Origin
Fluticasone 17β-Carboxylic AcidDegradantHydrolysis of the C17 ester
Fluticasone Propionate EP Impurity A (17-(propanoyloxy)androsta-1,4-diene-17β-carboxylic acid)Process-related / DegradantOxidation/Hydrolysis
Fluticasone Propionate EP Impurity B (Sulfenic Acid derivative)DegradantOxidation of the carbothioate group
21-DehydrocorticosteroidsDegradantOxidation of the C21-hydroxyl group (if present)
Ring-A Rearrangement ProductsDegradantPhotodegradation

This table is based on known impurities for related fluticasone esters and general corticosteroid degradation pathways.

Use of Deuterated Analogs for Impurity Quantification and Method Development

Analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), are essential for the detection and quantification of impurities. scirp.org Stable isotope-labeled compounds, such as this compound, are the gold standard for use as internal standards in these quantitative methods.

The use of a deuterated internal standard offers several advantages:

High Accuracy: It closely mimics the chromatographic behavior and ionization efficiency of the non-deuterated analyte, effectively correcting for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the MS signal.

Improved Precision: It reduces variability between samples, leading to more reproducible and reliable results.

Method Development: It is crucial for validating the accuracy, precision, and linearity of new analytical methods designed to quantify impurities, often at very low levels.

The development of such methods is a regulatory requirement to ensure that impurities are controlled within acceptable limits. synthinkchemicals.comsynthinkchemicals.com

Forced Degradation Studies in Research Environments

Forced degradation, or stress testing, is a process where a drug substance is intentionally exposed to harsh chemical and physical conditions to accelerate its decomposition. nih.gov These studies are fundamental in research environments to understand the intrinsic stability of a molecule and to identify its likely degradation products. nih.govijper.org

Typical stress conditions include:

Acidic Hydrolysis: e.g., using 0.1 N HCl.

Basic Hydrolysis: e.g., using 0.1 N NaOH. Corticosteroids are often particularly susceptible to degradation in alkaline environments. uu.nlnih.gov

Oxidation: e.g., using hydrogen peroxide (H₂O₂).

Thermal Stress: Exposing the compound to high temperatures.

Photolytic Stress: Exposing the compound to UV or fluorescent light. ijpsr.inforesearchgate.net

Forced degradation of fluticasone propionate under basic conditions (5% NaOH at 50°C) has been used to generate and isolate degradation products for structural identification. shimadzu.com Such studies revealed that fluticasone is relatively stable under thermal and acid stress but forms several impurities under photolytic, oxidative, and alkaline conditions. The data generated from these studies are crucial for developing stability-indicating analytical methods that can separate the active compound from all potential degradants. nih.gov

Table 2: Summary of Forced Degradation Conditions for Corticosteroids

Stress ConditionTypical Reagent/ParameterCommon Degradation Pathway
Acid Hydrolysis0.1 M - 1 M HClEster hydrolysis (often slower than base)
Base Hydrolysis0.1 M - 1 M NaOHRapid ester hydrolysis
Oxidation3% - 30% H₂O₂Oxidation of side chains, thioesters
Thermal> 60°CVarious decompositions
PhotolyticUV/Visible LightRing rearrangements, radical formation

Future Directions and Emerging Research Avenues for Deuterated Steroids

Advancements in Deuteration Chemistry and Synthesis

The synthesis of selectively deuterated steroids has evolved significantly, moving towards more efficient, scalable, and environmentally sustainable methods. Historically, deuterium (B1214612) incorporation could be a complex, multi-step process, but recent innovations in synthetic chemistry are streamlining the production of these valuable research compounds.

Key advancements include the development of novel catalytic systems and reaction conditions that offer high selectivity and incorporation rates. Methodologies such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration are becoming more refined. researchgate.net For instance, researchers have developed ruthenium, iron, and other noble-metal catalysts that can direct deuterium to specific positions on a steroid backbone with high precision. researchgate.net

Furthermore, innovative technologies are being applied to accelerate these reactions. A notable development is the use of ultrasound-assisted microcontinuous processes for H/D exchange in steroid hormones. nih.gov This approach can drastically reduce reaction times from hours to minutes and significantly increase product yields, while also allowing for the reuse of deuterated solvents, which lowers costs and improves sustainability. nih.gov These greener, more efficient synthetic strategies are crucial for increasing the availability of a diverse range of deuterated steroids for research purposes. nih.gov

Table 1: Modern Methods in Steroid Deuteration

Method Principle Key Advantages
Catalytic Hydrogen Isotope Exchange (HIE) Direct replacement of H with D on the steroid scaffold using a metal catalyst (e.g., Platinum, Ruthenium) and a deuterium source (e.g., D₂ gas, D₂O). researchgate.net High efficiency for specific positions, especially aromatic or activated C-H bonds.
Reductive Deuteration Addition of deuterium across double or triple bonds using a deuterium source and a reducing agent/catalyst. researchgate.net Produces specifically labeled saturated systems from unsaturated precursors.
Ultrasound-Assisted Microflow Utilizes sonication within a microreactor to accelerate H/D exchange reactions. nih.gov Rapid reaction times (minutes vs. hours), high yields, improved safety, and potential for sustainable, gram-scale synthesis. nih.gov
Base-Catalyzed H/D Exchange Exchange of acidic protons (e.g., adjacent to carbonyl groups) for deuterium in the presence of a base and a deuterated solvent (e.g., MeOD, D₂O). nih.gov Simple, cost-effective method for labeling specific positions on the steroid molecule.

Integration with High-Throughput Screening and Omics Technologies

High-throughput screening (HTS) allows for the rapid testing of millions of chemical compounds against biological targets to identify potential drug leads. wikipedia.orgdrugtargetreview.com In parallel, "omics" technologies—such as metabolomics, proteomics, and lipidomics—generate vast datasets to profile the molecular landscapes of biological systems. nih.govendocrine-abstracts.org Deuterated steroids are becoming integral to ensuring the accuracy and reliability of the data produced by these high-throughput approaches.

In HTS campaigns targeting steroid-related pathways, deuterated standards are essential for the validation of "hits." bmglabtech.com The most significant role for these compounds, however, is in quantitative omics analyses, which rely heavily on mass spectrometry. nih.gov Biological samples are complex mixtures, and the signal for a target analyte can be suppressed or enhanced by other molecules in the sample (the "matrix effect"). Deuterated internal standards, such as Fluticasone (B1203827) 21-Isobutyrate-d6, are the gold standard for correcting these variations. sigmaaldrich.com

Because they are chemically almost identical to their non-deuterated counterparts, they behave similarly during sample extraction, chromatography, and ionization. sigmaaldrich.com However, their increased mass allows them to be distinguished by the mass spectrometer. By adding a known amount of a deuterated standard to each sample, researchers can accurately quantify the endogenous steroid, as the ratio of the natural analyte to the deuterated standard remains constant even if signal suppression occurs. This integration is critical for the large-scale, automated workflows common in clinical research and drug discovery. nih.gov

Applications in Proteomic and Lipidomic Research

The fields of proteomics (the large-scale study of proteins) and lipidomics (the total characterization of lipids) increasingly rely on deuterated compounds for precise quantification. While Fluticasone 21-Isobutyrate-d6 is specifically noted for its use in proteomics research, its primary application, like other deuterated steroids, is as an internal standard in mass spectrometry-based workflows that are central to both fields. scbt.com

In lipidomics , and its sub-field steroidomics , the goal is to accurately measure the levels of numerous steroids and their metabolites in biological samples. creative-proteomics.com Given the structural similarity of many steroids, chromatographic separation followed by mass spectrometric detection is essential. creative-proteomics.comcreative-proteomics.com Deuterated steroids are indispensable for targeted and untargeted lipidomic approaches, overcoming challenges like ion suppression and signal drift, thereby enabling the accurate profiling of the steroidome. sigmaaldrich.com

In proteomics , the application is often indirect but equally important. Studies investigating steroid-protein interactions, or quantifying changes in protein expression in response to steroid treatment, require accurate measurement of the steroids themselves to correlate with the proteomic changes. Furthermore, in comparative and quantitative proteomics, chemical tags containing deuterium are sometimes used to label peptides from different samples, allowing for their relative quantification in a single mass spectrometry run. researchgate.net

Table 2: Role of Deuterated Steroids in Proteomics and Lipidomics

Field Application of Deuterated Steroids Example Compound(s)
Lipidomics/Steroidomics Internal standards for accurate quantification of endogenous steroids in complex biological matrices (e.g., plasma, urine, tissue) via LC-MS. sigmaaldrich.comnih.gov Deuterated Testosterone, Deuterated Progesterone, Deuterated Cortisol
Proteomics Used as internal standards for quantifying steroids in studies of steroid-protein interactions or steroid-induced proteome changes. scbt.com This compound
Metabolic Studies Stable isotope tracers to follow the metabolic conversion and clearance rates of steroid hormones in vivo. nih.govnih.gov Deuterium-labeled Pregnenolone, Deuterium-labeled Cholesterol

Exploration of Novel Mechanistic Insights Through Deuterated Analogs

Beyond their use as analytical standards, deuterated steroids are powerful tools for probing the mechanisms of drug action and metabolism. This application leverages the kinetic isotope effect (KIE), where the stronger C-D bond can slow down metabolic reactions that involve the cleavage of that bond. nih.govacs.org By selectively replacing hydrogen with deuterium at a known site of metabolism (a "soft spot"), researchers can investigate the pharmacological consequences.

This approach can be used to:

Elucidate Metabolic Pathways: By slowing a specific metabolic step, researchers can identify the primary sites of metabolic attack on a steroid molecule and better understand the enzymes involved.

Distinguish Parent Drug vs. Metabolite Activity: If a drug is metabolized to an active compound, deuteration can help determine whether the therapeutic effect comes from the parent drug or its metabolite. For example, Lennham Pharmaceuticals developed d3-testosterone, which resists metabolism to the estrogen estradiol. biospace.com This allows for the study of testosterone's androgenic effects in isolation from the effects of its estrogenic metabolite. biospace.com

Stabilize Chiral Centers: For chiral drugs that can interconvert between their R- and S-forms in the body, deuteration at the chiral center can slow this process. This allows for the study of a single, stable stereoisomer, which can lead to drugs with improved efficacy and safety. musechem.com

These mechanistic studies provide invaluable information for rational drug design, helping to create new chemical entities with more predictable and desirable pharmacological profiles. nih.gov

Development of New Analytical Platforms for Steroidomics

The demand for more comprehensive and sensitive analysis of the steroidome is driving the development of new analytical platforms. While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) remain the cornerstones of steroid analysis, emerging technologies are pushing the boundaries of detection and identification. nih.govendocrine-abstracts.orgmdpi.comnih.gov

A significant advancement is the integration of ion mobility mass spectrometry (IM-MS) with liquid chromatography. nih.gov Ion mobility adds another dimension of separation, distinguishing ions not only by their mass-to-charge ratio but also by their size and shape (their collision cross-section). nih.gov This is particularly valuable for steroidomics, as it can separate steroid isomers that are often indistinguishable by mass alone.

The development and validation of these next-generation platforms are critically dependent on the availability of high-quality, isotopically labeled standards. Deuterated steroids like this compound are essential for method development, quality control, and ensuring the inter-laboratory reproducibility of these advanced analytical techniques. mdpi.com As these platforms become more widespread, they will enable more detailed and accurate mapping of steroid metabolic pathways, leading to the discovery of new biomarkers for disease and a deeper understanding of endocrine function. nih.govnih.gov

Q & A

Q. What documentation is essential for regulatory compliance when using this compound in preclinical studies?

  • Methodological Answer : Include batch-specific certificates of analysis (CoA) detailing isotopic purity, residual solvents, and sterility. Adhere to ICH M10 guidelines for bioanalytical method validation. For animal studies, justify deuterium use per the 3Rs (Replacement, Reduction, Refinement) framework .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.